N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide
Description
N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide (CAS: 766519-21-5) is a trifluoroacetylated aniline derivative with the molecular formula C₈H₆ClF₃N₂O and a molecular weight of 238.59 g/mol . Its structure features a 4-amino-2-chlorophenyl group attached to a trifluoroacetamide moiety. The amino group at the para position and the chlorine at the ortho position on the aromatic ring contribute to its unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
The trifluoroacetyl group enhances metabolic stability and electron-withdrawing effects, which are critical in drug design .
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O/c9-5-3-4(13)1-2-6(5)14-7(15)8(10,11)12/h1-3H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCOYCIWERPDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-amino-2-chlorophenol with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-amino-2-chlorophenol+trifluoroacetic anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The trifluoroacetamide group can be hydrolyzed to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trifluoroacetamide group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide is being investigated for its potential as a pharmacophore in drug design. Its unique structural properties allow it to interact with biological targets effectively.
- Anticancer Agents : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated its effectiveness against certain cancer cell lines through enzyme inhibition mechanisms.
- Antiviral Properties : The compound's ability to modulate enzyme activity also suggests potential applications in developing antiviral drugs. It can interact with viral proteins, potentially disrupting their function and preventing viral replication.
Biological Studies
In biological research, this compound serves as a valuable tool for investigating enzyme interactions and inhibition mechanisms.
- Enzyme Inhibition Studies : The compound is utilized in biochemical assays to study the kinetics of enzyme interactions. Its trifluoroacetamide group enhances binding affinity to enzyme active sites, making it an effective inhibitor .
- Protein Binding Studies : The compound's interactions with proteins are critical for understanding its biological activity. Studies have shown that it can form hydrogen bonds and hydrophobic interactions with target proteins.
Industrial Applications
This compound is also used as an intermediate in the synthesis of various organic compounds due to its reactive functional groups.
- Synthesis of Pharmaceuticals : The compound acts as a precursor for synthesizing more complex pharmaceuticals. Its ability to undergo substitution reactions makes it a versatile building block in medicinal chemistry .
- Agrochemical Production : It is employed in the production of agrochemicals where its chemical properties contribute to the efficacy of agricultural products .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- A study published in ACS Omega demonstrated that derivatives of trifluoroacetamides exhibit promising anticancer properties through targeted enzyme inhibition .
- Research on enzyme kinetics has shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival .
Mechanism of Action
The mechanism of action of N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of its potential anticancer and antiviral properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The trifluoroacetyl group in the target compound and analogs (e.g., ) increases electrophilicity, enhancing reactivity in nucleophilic substitutions. In contrast, diphenylacetyl groups () introduce steric bulk, affecting crystal packing and solubility. Substituents like cyano () or bromo () further modulate electronic properties, while amino groups (target compound, ) offer sites for hydrogen bonding or further functionalization.
Crystallographic Behavior: Compounds with chloro or fluoro substituents (e.g., ) exhibit intramolecular hydrogen bonding (C–H···O, N–H···O), stabilizing their crystal structures.
Biological Activity
N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoroacetamide functional group attached to a 4-amino-2-chlorophenyl moiety. Its chemical formula is . The presence of the trifluoromethyl group is significant as it enhances lipophilicity and can influence the compound's interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access. This mechanism is crucial for its potential therapeutic effects against various diseases.
- Protein Binding : It interacts with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability.
Biological Activity
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Research indicates that compounds with similar structures demonstrate significant antimicrobial properties. The presence of the chlorophenyl group contributes to this activity by enhancing the compound's ability to penetrate microbial membranes.
- Antiviral Activity : Some studies have shown that derivatives of this compound can inhibit viral replication processes. For instance, certain analogues have been reported to target the DNA replication process in human adenoviruses (HAdV), demonstrating sub-micromolar potency .
- Cytotoxicity : Preliminary studies suggest that while the compound exhibits potent biological activity, it also requires careful evaluation of cytotoxic effects on mammalian cells. The selectivity index (SI) indicates the balance between efficacy and toxicity .
Structure-Activity Relationship (SAR)
The SAR analysis helps in understanding how modifications to the chemical structure affect biological activity. Key findings include:
- Trifluoromethyl Group : The introduction of the trifluoromethyl group has been shown to enhance potency against certain targets compared to non-fluorinated analogues .
- Chlorine Substitution : The position and nature of chlorine substitution on the phenyl ring are critical for optimizing biological activity. Variants with different halogen substitutions exhibit varying degrees of enzyme inhibition and antimicrobial effectiveness .
Case Study 1: Antiviral Efficacy
A study focused on derivatives of this compound demonstrated significant antiviral activity against HAdV. Compounds were evaluated for their IC50 values, revealing that certain derivatives had improved selectivity and reduced cytotoxicity compared to established antiviral agents like niclosamide .
| Compound | IC50 (μM) | CC50 (μM) | SI |
|---|---|---|---|
| Compound 15 | 0.27 | 156.8 | >100 |
| Niclosamide | 0.5 | 100 | 200 |
Case Study 2: Antimicrobial Activity
In a comparative study of antimicrobial agents, this compound exhibited promising results against various bacterial strains. The compound's ability to inhibit bacterial growth was assessed using standard disk diffusion methods.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 22 |
| S. aureus | 25 |
| P. aeruginosa | 18 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
